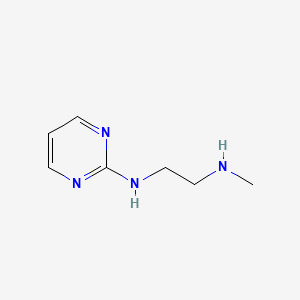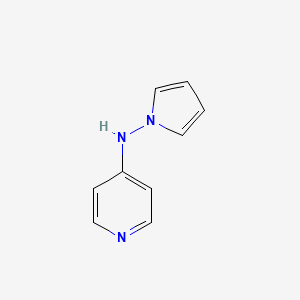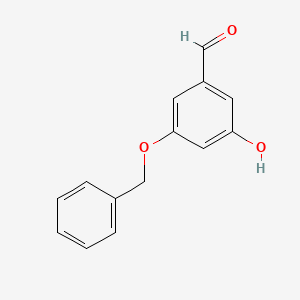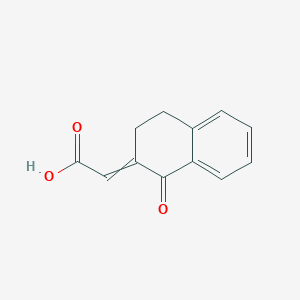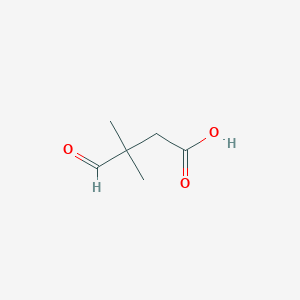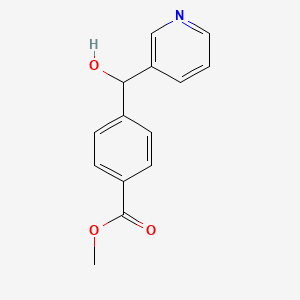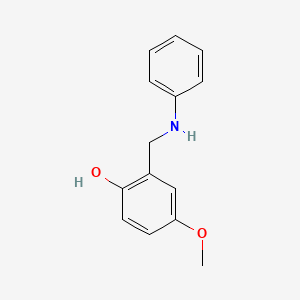
2-(anilinomethyl)-4-methoxyphenol
描述
2-(anilinomethyl)-4-methoxyphenol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol This compound is characterized by the presence of a phenylaminomethyl group attached to a methoxyphenol core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(anilinomethyl)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with phenylaminomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production process .
化学反应分析
Types of Reactions
2-(anilinomethyl)-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2-(anilinomethyl)-4-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
作用机制
The mechanism of action of 2-(anilinomethyl)-4-methoxyphenol involves its interaction with free radicals and reactive oxygen species (ROS). The compound donates electrons to neutralize these reactive species, thereby reducing oxidative stress and preventing cellular damage. This antioxidant activity is mediated through the phenolic hydroxyl group, which can undergo redox cycling to scavenge free radicals .
相似化合物的比较
Similar Compounds
2-Methoxyphenol (Guaiacol): A naturally occurring compound with similar antioxidant properties.
4-Methoxyphenol (Mequinol): Used in dermatology for its depigmenting effects.
2-Phenylaminomethylphenol: Lacks the methoxy group, resulting in different chemical reactivity and applications.
Uniqueness
2-(anilinomethyl)-4-methoxyphenol is unique due to the presence of both the phenylaminomethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and enhances its potential as an antioxidant and therapeutic agent.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-(anilinomethyl)-4-methoxyphenol |
InChI |
InChI=1S/C14H15NO2/c1-17-13-7-8-14(16)11(9-13)10-15-12-5-3-2-4-6-12/h2-9,15-16H,10H2,1H3 |
InChI 键 |
FZFDIIQOKPWPQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)O)CNC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
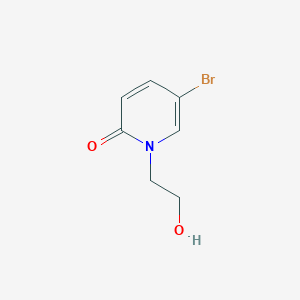

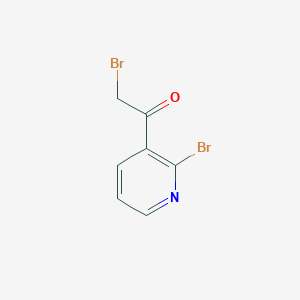
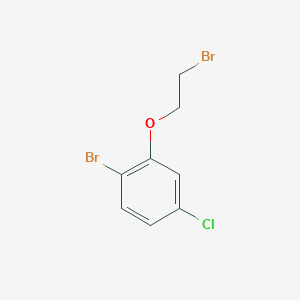

![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)
![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)
